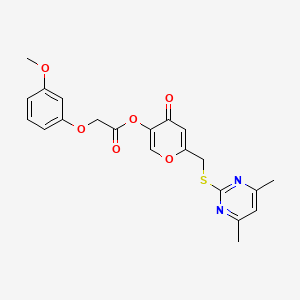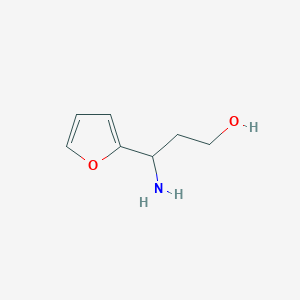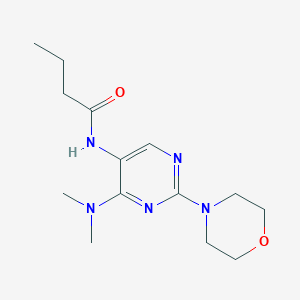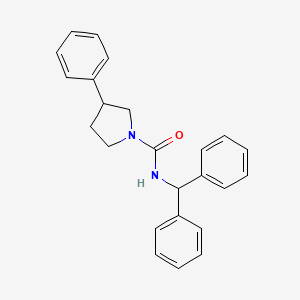![molecular formula C11H21N B2782701 (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287313-92-0](/img/structure/B2782701.png)
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as PCP-CP-47, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is structurally similar to the natural cannabinoid THC, which is found in cannabis plants. However, PCP-CP-47 has a much higher potency and affinity for cannabinoid receptors than THC, making it a valuable tool for studying the effects of cannabinoids on the body.
Wirkmechanismus
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine binds to CB1 and CB2 receptors in a manner similar to natural cannabinoids such as THC. This binding results in the activation of various signaling pathways within cells, leading to changes in gene expression and cellular function. The exact mechanisms by which (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine produces its effects are still being studied, but it is believed to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include analgesia, hypothermia, sedation, and changes in heart rate and blood pressure. (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has also been shown to affect immune function, with some studies suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine in scientific research is its high potency and affinity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body in much greater detail than would be possible with natural cannabinoids such as THC. However, (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is also a highly potent compound that can produce serious side effects if not used carefully. It is important for researchers to use appropriate safety measures when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine. One area of interest is the development of new drugs based on the structure of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine that could be used to treat conditions such as chronic pain and inflammation. Another area of interest is the study of the effects of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine on the brain, particularly in relation to addiction and reward pathways. As our understanding of the endocannabinoid system continues to grow, (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is likely to remain a valuable tool for scientific research.
Synthesemethoden
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is synthesized by reacting 3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid with methanamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological processes. This compound has been shown to have potent agonist activity at both CB1 and CB2 receptors, which are the primary receptors for endocannabinoids in the body. (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been used to study the effects of cannabinoids on pain perception, appetite regulation, and immune function.
Eigenschaften
IUPAC Name |
(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSJDZXSRRHSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)

![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)


![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)

![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)
